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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)phenol

Cat. No.: B023814

In-Depth Technical Guide to 2-(Boc-
aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-aminomethyl)phenol, systematically known as tert-butyl (2-hydroxybenzyl)carbamate,
is a valuable bifunctional organic compound. Its structure incorporates a phenol group and a
Boc-protected aminomethyl group, making it a versatile building block in organic synthesis,
particularly in the development of novel pharmaceutical agents and other complex molecules.
The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions
at the phenolic hydroxyl group, while the aminomethyl moiety can be readily deprotected for
further functionalization. This guide provides a comprehensive overview of the physical and
chemical properties of 2-(Boc-aminomethyl)phenol, along with detailed experimental
protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of 2-(Boc-aminomethyl)phenol are summarized in the
table below. These properties are crucial for its handling, storage, and application in various
chemical reactions.
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Property Value Reference(s)
Molecular Formula C12H17NO3 [1]

Molecular Weight 223.27 g/mol [1]
Appearance White to off-white solid

Melting Point 85-87 °C

Boiling Point Not available (decomposes)

Soluble in methanol, DMSO,
Solubility chloroform, and other common

organic solvents.

] Estimated to be around 10,
pKa (Phenolic Hydroxyl) o
similar to other phenols.

CAS Number 390427-07-3 [1]

Experimental Protocols

A common and effective method for the synthesis of 2-(Boc-aminomethyl)phenol involves the
protection of the primary amine of 2-(aminomethyl)phenol.

Synthesis of 2-(Boc-aminomethyl)phenol

Principle: This protocol describes the protection of the amino group of 2-(aminomethyl)phenol
using di-tert-butyl dicarbonate (Boc)20 under basic conditions. The reaction proceeds via
nucleophilic attack of the amine on the carbonyl carbon of (Boc)z0, leading to the formation of
the stable carbamate.

Materials:
¢ 2-(Aminomethyl)phenol
o Di-tert-butyl dicarbonate ((Boc)z20)

e Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)
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Tetrahydrofuran (THF) or Dichloromethane (DCM)

Water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 equivalent) in THF or DCM.

Add a base, such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents),
to the solution.

To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the
same solvent dropwise at room temperature.

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure using a rotary
evaporator.

Dissolve the residue in ethyl acetate and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e The crude 2-(Boc-aminomethyl)phenol can be purified by column chromatography on silica
gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to
obtain a white to off-white solid.

Spectroscopic Data

Characterization of 2-(Boc-aminomethyl)phenol is typically performed using a combination of
spectroscopic methods. While a comprehensive public database of spectra for this specific
compound is not readily available, the expected spectral features are described below based
on its chemical structure and data from analogous compounds.

'H NMR Spectroscopy (Expected)

e 0 ~9.0-10.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and
its chemical shift can be concentration-dependent.

0 ~ 6.7-7.2 ppm (multiplet, 4H): Aromatic protons of the benzene ring.

0 ~ 4.8-5.2 ppm (broad singlet or triplet, 1H): Amide proton (-NH-).

0 ~ 4.2-4.4 ppm (doublet, 2H): Methylene protons adjacent to the nitrogen (-CH2-NH-).

0 ~ 1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CHs)3).

13C NMR Spectroscopy (Expected)
e &~ 156-158 ppm: Carbonyl carbon of the Boc group (-C=0).

0 ~ 155-157 ppm: Carbon of the phenol group attached to the hydroxyl (-C-OH).

0 ~ 120-130 ppm: Aromatic carbons.

0 ~ 115-120 ppm: Aromatic carbons.

0 ~ 79-81 ppm: Quaternary carbon of the tert-butyl group (-C(CH3s)3).

0 ~ 40-45 ppm: Methylene carbon (-CHz2-NH-).

0 ~ 28-29 ppm: Methyl carbons of the tert-butyl group (-C(CHs)3).
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Infrared (IR) Spectroscopy (Expected)

~3400 cm~1 (broad): O-H stretch of the phenolic hydroxyl group.

~3300 cm~* (sharp): N-H stretch of the carbamate.

~2850-3000 cm~1: C-H stretches of the aromatic ring, methylene, and tert-butyl groups.
~1680-1700 cm~1 (strong): C=0 stretch of the carbamate.

~1500-1600 cm~1: C=C stretches of the aromatic ring.

~1250 cm~1: C-O stretch of the phenol.

~1160 cm~1: C-N stretch.

Mass Spectrometry (Expected Fragmentation)

Molecular lon Peak (M*): m/z = 223.

Loss of isobutylene: [M - 56]*, a common fragmentation for Boc-protected amines, resulting
in a peak at m/z = 167.

Loss of the Boc group: [M - 100]*, leading to the 2-(aminomethyl)phenol radical cation at m/z
=123.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the
aminomethyl group, potentially leading to a fragment at m/z = 107 (hydroxytropylium ion).

Logical Workflow and Relationships

The synthesis and subsequent deprotection of 2-(Boc-aminomethyl)phenol represent a

fundamental workflow in multi-step organic synthesis, particularly in the context of preparing

libraries of compounds for drug discovery. This logical relationship is visualized in the following

diagram.
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Synthesis and Deprotection of 2-(Boc-aminomethyl)phenol

Boc Protection

2-(Aminomethyl)phenol (Boc)20, Base

Reaction

2-(Boc-aminomethyl)phenol

Boc Deprotection

2-(Boc-aminomethyl)phenol Acid (e.g., TFA, HCI)

2-(Aminomethyl)phenol

Click to download full resolution via product page

Caption: Synthetic workflow for the protection and deprotection of the amino group in 2-
(aminomethyl)phenol.

Applications in Research and Drug Development

While specific signaling pathways directly modulated by 2-(Boc-aminomethyl)phenol are not
extensively documented in public literature, its utility lies in its role as a versatile intermediate
for the synthesis of more complex molecules with potential biological activity.
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The general class of aminomethylphenols has been investigated for a range of biological
activities, including antioxidant and anti-inflammatory properties. The Boc-protected form, 2-
(Boc-aminomethyl)phenol, serves as a key precursor in the following areas:

» Scaffold for Combinatorial Chemistry: The ability to selectively deprotect the amine allows for
the facile introduction of a wide variety of substituents, enabling the creation of large libraries
of related compounds for high-throughput screening in drug discovery programs.

o Synthesis of Ligands for Metal Complexes: The aminomethylphenol core can act as a
bidentate ligand for various metal ions. The Boc-protected intermediate allows for controlled
synthesis of more elaborate ligand structures.

e Precursor to Bioactive Molecules: Following deprotection and further modification, the
resulting aminomethylphenol derivatives can be designed to target specific enzymes or
receptors implicated in disease pathways.

The workflow for utilizing this compound in a drug discovery context is illustrated below.
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Workflow for Utilizing 2-(Boc-aminomethyl)phenol in Drug Discovery
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Caption: A generalized workflow for the use of 2-(Boc-aminomethyl)phenol in a drug
discovery program.

Conclusion

2-(Boc-aminomethyl)phenol is a foundational building block for chemical synthesis, offering a
convenient and stable precursor for a variety of more complex molecules. Its well-defined
physical and chemical properties, coupled with straightforward synthetic and deprotection
protocols, make it an invaluable tool for researchers and professionals in the field of drug
development and materials science. While direct biological activity of the compound itself is not
the primary focus of current research, its role as a versatile intermediate ensures its continued
importance in the pursuit of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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